molecular formula C15H26N4O B7584899 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea

1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea

Cat. No. B7584899
M. Wt: 278.39 g/mol
InChI Key: HHIYZBDEOIMRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antiviral activity by inhibiting the replication of viruses. The compound has been found to inhibit the growth of fungi by disrupting their cell membrane.
Biochemical and Physiological Effects
1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the replication of viruses. The compound has also been found to disrupt the cell membrane of fungi, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea in lab experiments include its potential applications in different fields, such as antitumor, antiviral, and antifungal activities. The compound is also easy to synthesize and has been found to be stable under different conditions. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to understand its mechanism of action fully.

Future Directions

The potential applications of 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea in different fields have opened up several future directions for research. Some of the future directions include:
1. Studying the compound's potential as a corrosion inhibitor in different industries.
2. Investigating the compound's potential as a ligand in catalytic reactions.
3. Studying the compound's mechanism of action to understand its biochemical and physiological effects fully.
4. Investigating the compound's potential as an antifungal agent for agricultural applications.
5. Studying the compound's potential as an antiviral agent for the treatment of viral infections.
Conclusion
1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea is a chemical compound that has potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound exhibits antitumor, antiviral, and antifungal activities and has been found to be stable under different conditions. Further research is needed to understand the compound's mechanism of action fully and to explore its potential applications in different fields.

Synthesis Methods

The synthesis of 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea has been achieved through various methods. One of the commonly used methods involves the reaction of 2,4,4-trimethylcyclohexanone with 1-methylimidazole in the presence of a base to yield the intermediate. The intermediate is then reacted with phosgene and ammonia to obtain the final product.

Scientific Research Applications

1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea has been widely studied for its potential applications in different fields. It has been found to exhibit antitumor, antiviral, and antifungal activities. The compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in catalytic reactions.

properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-11-9-15(2,3)6-5-12(11)18-14(20)17-10-13-16-7-8-19(13)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIYZBDEOIMRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1NC(=O)NCC2=NC=CN2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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